18,19-dimethoxy-6-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,12-dimethoxy-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 11,12-dimethoxy-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one involves several steps. One common synthetic route includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidative addition and transmetalation reactions, which are common in Suzuki–Miyaura coupling . Common reagents used in these reactions include palladium catalysts and organoboron reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11,12-dimethoxy-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one has several scientific research applications. In medicinal chemistry, it may be explored for its potential therapeutic properties. In organic synthesis, it can be used as a building block for more complex molecules. Additionally, its unique structure makes it a candidate for materials science research, where it could be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 11,12-dimethoxy-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one include other pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin derivatives. These compounds share a similar core structure but may differ in their functional groups, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
18,19-dimethoxy-6-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O3/c1-31-22(24(25,26)27)14(11-29-31)16-8-21-28-10-15-18(33(21)30-16)9-17-13-7-20(36-3)19(35-2)6-12(13)4-5-32(17)23(15)34/h6-8,10-11,17H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUDKWUMDPRZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN3C4=C(C=NC3=C2)C(=O)N5CCC6=CC(=C(C=C6C5C4)OC)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.